Evidence 1: The 3-Formyl Group Enables the Synthesis of Potent Acaricidal Agents with Superior LC50 Values
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a critical starting material for the synthesis of novel pyrazole acrylonitrile derivatives. While the target compound itself is a building block, its 3-formyl group is essential for constructing the final, highly active acaricidal agents. The resulting derivatives, such as compound 5q, exhibit LC50 values (0.17 mg/L) that are significantly lower—and therefore more potent—than the commercial acaricide cyenopyrafen (LC50 = 0.61 mg/L) [1]. Analogs without the 3-formyl group would be unable to undergo the key condensation reaction required to install the acrylonitrile pharmacophore, thus failing to yield these high-activity compounds.
| Evidence Dimension | Acaricidal activity (LC50 against Tetranychus cinnabarinus) |
|---|---|
| Target Compound Data | Not applicable; the compound is a building block. The target compound's 3-formyl group is essential for synthesizing derivative 5q. |
| Comparator Or Baseline | Commercial acaricide cyenopyrafen: LC50 = 0.61 mg/L. Derivative 5q synthesized from pyrazole-5-carboxylate building block: LC50 = 0.17 mg/L. |
| Quantified Difference | Derivative 5q is 3.6-fold more potent (lower LC50) than cyenopyrafen. |
| Conditions | In vitro immersion test against Tetranychus cinnabarinus spider mites. |
Why This Matters
This demonstrates that the unique reactivity conferred by the 3-formyl group is essential for accessing a chemotype with significantly improved acaricidal potency compared to a commercial standard.
- [1] Zhang, Y., Gao, Z., Xu, J., Liu, B., Qin, P., & Ji, M. (2024). Synthesis and acaricidal activity of novel pyrazole acrylonitrile derivatives. Chinese Journal of Pesticide Science, 26(4), 716-723. View Source
